molecular formula C18H15BO2 B1602909 [2-(3-phenylphenyl)phenyl]boronic acid CAS No. 1133796-50-5

[2-(3-phenylphenyl)phenyl]boronic acid

Cat. No.: B1602909
CAS No.: 1133796-50-5
M. Wt: 274.1 g/mol
InChI Key: XIZLXGRTCCYWCE-UHFFFAOYSA-N
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Description

[1,1’:3’,1’'-Terphenyl]-2-ylboronic acid is an organic compound with the molecular formula C18H15BO2. It is a boronic acid derivative of terphenyl, which consists of a central benzene ring substituted with two phenyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated terphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Substitution Reactions: [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid can undergo substitution reactions, particularly in the presence of electrophiles. These reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.

    Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) or palladium(II) catalysts are frequently used in coupling reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.

    Solvents: Common solvents include toluene, ethanol, and dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Chemistry:

    Synthesis of Biaryl Compounds: [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid is widely used in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine:

    Drug Development: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Industry:

    Material Science: [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid is used in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Uniqueness: [1,1’:3’,1’'-Terphenyl]-2-ylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. This makes it a valuable reagent in organic synthesis, particularly in the formation of biaryl compounds .

Properties

IUPAC Name

[2-(3-phenylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BO2/c20-19(21)18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZLXGRTCCYWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC(=C2)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629938
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~2~-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133796-50-5
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~2~-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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